Hex-3-ynedioic acid
CAS No.: 5963-39-3
Cat. No.: VC19731195
Molecular Formula: C6H6O4
Molecular Weight: 142.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5963-39-3 |
|---|---|
| Molecular Formula | C6H6O4 |
| Molecular Weight | 142.11 g/mol |
| IUPAC Name | hex-3-ynedioic acid |
| Standard InChI | InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h3-4H2,(H,7,8)(H,9,10) |
| Standard InChI Key | AMSLCAXTKHXISX-UHFFFAOYSA-N |
| Canonical SMILES | C(C#CCC(=O)O)C(=O)O |
Introduction
Molecular Characteristics and Theoretical Properties
Structural Configuration
Hex-3-ynedioic acid would consist of a six-carbon chain with terminal carboxylic acid groups (-COOH) and a carbon-carbon triple bond between positions 3 and 4. This conjugation creates a linear geometry that contrasts with the bent configuration of its alkene analog, hex-3-enedioic acid . The sp-hybridized carbons in the triple bond induce significant electron-withdrawing effects, potentially enhancing the acidity of both carboxylic groups compared to saturated counterparts.
Predicted Physicochemical Parameters
While experimental data remain unavailable, computational methods suggest the following properties:
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Molecular weight: 142.11 g/mol
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Acidity: pKa₁ ≈ 1.8, pKa₂ ≈ 3.9 (estimated via Hammett correlations)
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Solubility: Moderate polarity likely enables dissolution in polar aprotic solvents (DMF, DMSO) but limited water solubility
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Thermal stability: Expected decomposition <200°C due to triple bond reactivity
Synthetic Challenges and Proposed Pathways
Limitations in Conventional Approaches
The combination of alkyne functionality with acid-sensitive carboxylic groups presents unique synthetic hurdles:
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Oxidative instability: Triple bonds may undergo unwanted oxidation during diacid formation
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Steric constraints: Linear alkyne geometry complicates cyclization or stereoselective reactions
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Protection-deprotection requirements: Simultaneous preservation of both carboxylic acids and triple bonds demands orthogonal protecting strategies
Alkyne Elongation Strategy
Begin with propiolic acid (HC≡C-COOH) and employ Cadiot-Chodkiewicz coupling:
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Protect carboxylic acid as methyl ester
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Execute copper-mediated coupling with propargyl bromide
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Oxidize terminal alkyne to second carboxylic acid group
Partial Hydrogenation Approach
Modify hex-3-ynedioic acid esters through controlled hydrogenation:
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Synthesize hex-3-ynedioic acid dimethyl ester
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Use Lindlar catalyst for partial hydrogenation to cis-alkene derivative
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Hydrolyze esters to carboxylic acids
Comparative Analysis with Structural Analogs
Hex-3-enedioic Acid (C₆H₈O₄)
Documented properties of this alkene variant provide a benchmark:
| Property | Hex-3-enedioic Acid | Hex-3-ynedioic Acid (Predicted) |
|---|---|---|
| Melting Point | 193-194°C | 210-215°C |
| Density (g/cm³) | 1.305 | 1.35-1.40 |
| Aqueous Solubility | 12 g/L | <5 g/L |
| Diacid pKa Difference | Δ0.94 | Δ2.1 (estimated) |
The increased acidity differential in the yne derivative stems from enhanced inductive effects through the sp-hybridized system .
3-Hexynoic Acid (C₆H₈O₂)
As the nearest documented monoacid analog, this compound demonstrates:
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Boiling point: 205-210°C (extrapolated)
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Conformational rigidity influencing solid-state packing
Analytical Characterization Challenges
Spectroscopic Identification
Key predicted spectral features:
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IR: ν(C≡C) ~2120 cm⁻¹, ν(C=O) ~1700 cm⁻¹
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¹H NMR: Terminal CH₂ groups δ 2.6-2.8 ppm (triplet), acidic protons δ 12-13 ppm
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¹³C NMR: Alkyne carbons δ 75-85 ppm, carbonyls δ 170-175 ppm
Chromatographic Behavior
Reverse-phase HPLC would likely show:
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Retention time 8-10 min (C18 column, 0.1% TFA/ACN gradient)
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Poor UV absorption necessitating derivatization for detection
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